3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
Overview
Description
“3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid” is a chemical compound with the CAS Number: 342046-29-1 . It has a molecular weight of 269.36 and its IUPAC name is 3-{[(methylsulfanyl)carbonyl]amino}-1-adamantanecarboxylic acid . The compound is a solid at room temperature .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.36 . It is a solid at room temperature . More specific physical and chemical properties were not found in the searched resources.Scientific Research Applications
Molecular Recognition and Assembly
One of the notable applications of adamantane derivatives is in molecular recognition and assembly. A study demonstrated the use of adamantane-based compounds in forming one-dimensional motifs through molecular assembly, showcasing their adaptability in forming hydrogen-bonded structures with various assembling partners. This property is crucial for developing novel materials and sensors Karle, Ranganathan, & Haridas, 1997.
Building Blocks for Molecular Channels
Adamantane derivatives have also been explored as new building blocks for molecular channels. Research into adamantane-oxalamide derivatives highlighted their potential in forming hydrogen-bonded networks, leading to the creation of molecular channels. This application is significant for the development of molecular sieves and drug delivery systems Basarić, Molčanov, Matković, Kojić-Prodić, & Mlinarić-Majerski, 2007.
Synthesis of Rigid Multivalent Scaffolds
The synthesis of 1,3,5,7-tetrasubstituted derivatives of adamantane highlights another application: serving as scaffolds for the assembly of ligand/marker conjugates for studying multivalent ligand-receptor interactions. This research provides a pathway for creating tetravalent cage compounds, essential for biochemical and medicinal research Maison, Frangioni, & Pannier, 2004.
Development of Functionalized Adamantanes
Functionalized adamantanes have been utilized in medicinal therapeutics, with studies focusing on the synthesis of novel bridgehead fluorinated adamantylamines and acids. The research delves into the effects of bridgehead fluorine substitution on solution- and solid-state properties, which is critical for the design of new medicinal therapeutics Jasys, Lombardo, Appleton, Bordner, Ziliox, & Volkmann, 2000.
Properties
IUPAC Name |
3-(methylsulfanylcarbonylamino)adamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDXKRKCMCKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385719 | |
Record name | 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342046-29-1 | |
Record name | 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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